molecular formula C10H10Cl2O2S B6356530 2,6-Dichloro-4-(methylsulfanyl)benzoic acid ethyl ester CAS No. 2145093-96-3

2,6-Dichloro-4-(methylsulfanyl)benzoic acid ethyl ester

Cat. No.: B6356530
CAS No.: 2145093-96-3
M. Wt: 265.16 g/mol
InChI Key: PYYRZDOYIRVFFO-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(methylsulfanyl)benzoic acid ethyl ester is a chemical compound with the molecular formula C10H10Cl2O2S and a molecular weight of 265.16 g/mol . It is also known by its IUPAC name, ethyl 2,6-dichloro-4-(methylthio)benzoate . This compound is characterized by the presence of two chlorine atoms, a methylsulfanyl group, and an ethyl ester group attached to a benzoic acid core. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(methylsulfanyl)benzoic acid ethyl ester typically involves the esterification of 2,6-dichloro-4-(methylsulfanyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(methylsulfanyl)benzoic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution: Derivatives with substituted nucleophiles.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

Scientific Research Applications

2,6-Dichloro-4-(methylsulfanyl)benzoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(methylsulfanyl)benzoic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    2,6-Dichlorobenzoic acid: Lacks the methylsulfanyl and ethyl ester groups.

    4-Methylsulfanylbenzoic acid: Contains a methylsulfanyl group but lacks chlorine atoms.

Uniqueness

2,6-Dichloro-4-(methylsulfanyl)benzoic acid ethyl ester is unique due to the combination of chlorine atoms, a methylsulfanyl group, and an ethyl ester group. This combination imparts distinct chemical properties, making it useful in various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

ethyl 2,6-dichloro-4-methylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2S/c1-3-14-10(13)9-7(11)4-6(15-2)5-8(9)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYRZDOYIRVFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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